Sabizabulin's core mechanism involves directly targeting the tubulin subunits that make up microtubules. Its action is distinct from other classes of microtubule inhibitors and confers several key advantages:
The following diagram illustrates the molecular consequences of this compound's mechanism on a cell:
This compound mechanism leads to apoptosis via microtubule depolymerization and disrupted cellular processes.
The potency of this compound has been quantified in various experimental models, demonstrating its low nanomolar efficacy.
Table 1: In Vitro Anti-Proliferative and Anti-Viral Activity of this compound
| Assay Type | Cell Line / Model | Experimental Readout | Potency (IC₅₀/IC₉₀) | Source |
|---|---|---|---|---|
| Anti-Proliferation | HER2+ Breast Cancer Cell Lines (e.g., BT474, SKBR3) | Inhibition of cell proliferation | Low nanomolar IC₅₀ values | [1] [3] |
| Anti-Viral (Poxvirus) | BSC40 (African green monkey kidney) | Inhibition of infectious virus release | IC₅₀: 24.3 nM; IC₉₀: 37.8 nM | [6] |
| Anti-Viral (Poxvirus) | BSC40 (African green monkey kidney) | Inhibition of virus cell-to-cell spread | IC₅₀: 15.7 nM; IC₉₀: 27.0 nM | [6] |
Table 2: Clinical Dosing, Efficacy, and Safety Profile
| Aspect | Phase Ib/II (Prostate Cancer) | Phase III (COVID-19) | Source |
|---|---|---|---|
| Recommended Phase II Dose | 63 mg once daily | 9 mg once daily | [4] |
| Achieved Blood Concentration (at 9 mg dose) | Average (Cavg): ~32 nM; Peak (Cmax): 171 nM | Information not specified in sources | [6] |
| Key Efficacy Findings | Radiographic PFS: 11.4 months; ORR: 20.7% | 55% relative reduction in mortality | [4] [2] |
| Common Adverse Events (Grade 1-2) | Diarrhea, fatigue | Information not specified in sources | [4] |
| Key Differentiator from Taxanes | No observed neurotoxicity or neutropenia | Information not specified in sources | [4] |
Robust in vitro, in vivo, and clinical models have been used to characterize this compound's activity.
Table 3: Summary of Key Experimental Models for this compound
| Model Type | Specific Model Details | Key Methodologies and Endpoints |
|---|
| In Vitro | HER2+ breast cancer cell lines (BT474, SKBR3, AU565, JIMT-1) [1] [3] | Cell proliferation assays (IC₅₀): Measuring the concentration that inhibits 50% of cell growth. Clonogenicity assays: Assessing the ability of a single cell to form a colony, indicating long-term survival and proliferation. Apoptosis assays: Detecting markers like caspase-3/9 activation and PARP cleavage to confirm programmed cell death. Synergy studies: Combining this compound with other agents (e.g., lapatinib) to calculate combination indices. | | In Vivo (Xenograft) | BT474 (ER+/PR+/HER2+) cell-derived xenografts in NSG mice [1] [3] | Primary tumor growth inhibition: Measuring tumor volume over time in treated vs. control groups. Pharmacokinetic analysis: Profiling drug absorption, distribution, and blood concentration levels. | | In Vivo (PDX & Metastasis) | HCI-12 (ER-/PR-/HER2+) patient-derived xenograft model [1] [3] | Metastasis inhibition: Quantifying the number or burden of lung metastases. Use of patient-derived tissue: Implanting human tumor fragments into mice to better mimic human disease. | | Clinical Trial | Phase Ib/II in metastatic castration-resistant prostate cancer (mCRPC) [4] | Dose escalation (3+3 design): Determining the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Efficacy endpoints: Using RECIST 1.1 for tumor response and PCWG3 criteria for prostate-specific antigen (PSA) levels. |
The following workflow maps the typical progression of experiments used to validate this compound's activity:
Experimental workflow progresses from in vitro models to clinical trials.
Sabizabulin exerts its effects by directly targeting tubulin, the building block of microtubules. The following diagram illustrates its core mechanism and downstream consequences.
This compound binds to the colchicine site on β-tubulin and crosslinks α-tubulin, inhibiting microtubule formation and leading to anti-cancer and anti-inflammatory effects.
This compound demonstrates potent, low nanomolar cytotoxicity across various cancer cell lines and effectively overcomes common taxane resistance mechanisms.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [1] [2] [3]
| Cancer Type | Cell Line | IC₅₀ (nM) | Key Findings |
|---|---|---|---|
| Breast Cancer (HER2+) | BT474 | 9.07 nM | Concentration-dependent growth inhibition [1] [3] |
| Breast Cancer (HER2+) | SKBR3 | 8.18 nM | Concentration-dependent growth inhibition [1] [3] |
| Pancreatic Cancer | Panc-1 | 11.8 - 25 nM | Time-dependent cytotoxicity (24-48 hour exposure) [2] |
| Pancreatic Cancer | AsPC-1 | 15.5 - 35 nM | Time-dependent cytotoxicity (24-48 hour exposure) [2] |
| Prostate Cancer | PC-3 | Low nanomolar range | Equipotent against parent and paclitaxel-resistant (PC-3/TxR) cells [2] |
Table 2: Key In Vivo Efficacy and Pharmacological Properties [1] [2] [4]
| Property / Model | Findings / Outcome |
|---|---|
| Oral Bioavailability | Yes, with a half-life of approximately 5 hours [4] |
| P-gp Substrate | No (key advantage over taxanes, avoids P-gp mediated resistance) [5] [2] |
| CYP3A4 Substrate | No (reduces potential for drug-drug interactions) [4] |
| BT474 Xenograft Model | Significant reduction in tumor volume and weight [1] [3] |
| HER2+ PDX Model (HCI-12) | Inhibition of primary tumor growth and suppression of lung metastasis [1] |
| PC-3/TxR Xenograft Model | >100% Tumor Growth Inhibition (TGI) at 6.7 mg/kg orally [2] |
The colchicine binding site is located at the intra-dimer interface between α and β-tubulin [6]. Binding of inhibitors like this compound to this site prevents the conformational change in tubulin necessary for incorporation into a growing microtubule. The βT7 loop is a key flexible structural element whose "flipped-in" conformation in unliganded tubulin occupies the site; ligand binding induces a "flipped-out" conformation [6]. This compound is reported to not only bind the colchicine site on β-tubulin but also crosslink with α-tubulin, a unique dual-action mechanism [5].
Researchers can use the following established methodologies to study this compound's effects.
1. In Vitro Tubulin Polymerization Assay [2] This assay directly measures the compound's effect on microtubule formation.
2. Competitive Mass Spectrometry Binding Assay [2] This method confirms binding to the colchicine site.
3. Cell-Based Apoptosis Assay (DNA Histone Complex) [2] This measures the cell death induced by the compound.
Beyond its core anticancer mechanism, this compound's disruption of microtubule-mediated intracellular trafficking underpins its investigation for other conditions.
Antiviral & Anti-inflammatory Application in COVID-19: Microtubules are used by viruses like SARS-CoV-2 for intracellular transport and assembly [7]. By disrupting this process and inhibiting the transport of pro-inflammatory transcription factors, this compound demonstrated broad anti-inflammatory activity, suppressing key cytokines (IL-1β, IL-6, TNF-α, IFN-γ) [5] [4]. A phase 3 trial in hospitalized COVID-19 patients reported a 55% reduction in mortality, leading to early study termination for efficacy [5].
Potential in Atherosclerotic Cardiovascular Disease: Building on the proven cardiovascular benefits of colchicine, this compound is being investigated for this application due to its similar mechanism but potentially superior safety profile [4]. It is not a substrate for CYP3A4 or P-gp, minimizing drug-drug interactions with common cardiovascular medications like statins [4]. A Phase 2 study is planned to evaluate its effect on coronary plaque volume [4].
Sabizabulin's primary mechanism involves disrupting microtubule dynamics, which leads to multiple downstream biological effects, particularly in cancer cells and inflamed tissues.
The following diagram illustrates the core mechanism of action of this compound and its subsequent cellular effects.
Clinical and preclinical studies support this compound's potential across different diseases, with a focus on oncology and infectious disease applications.
A Phase Ib/II study (NCT03752099) evaluated this compound in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent [1].
Table: Key Efficacy and Safety Findings from the Phase Ib/II mCRPC Study (63 mg/day Dose) [1]
| Efficacy Parameter | Result |
|---|---|
| Objective Response Rate (RECIST 1.1) | 20.7% (6 of 29 pts with measurable disease; 1 complete, 5 partial) |
| Patients with PSA Decline ≥50% | 29.2% (14 of 48 pts) |
| Median Radiographic PFS | 11.4 months (n=55) |
| Durable Responses | Observed for >2.75 years |
| Common Adverse Events (Grade 1-2) | Diarrhea, fatigue, ALT/AST elevations |
| Grade ≥3 Adverse Events | Diarrhea (7.4%), fatigue (5.6%), ALT elevation (5.6%), AST elevation (3.7%) |
| Not Observed | Neurotoxicity, neutropenia |
The maximum tolerated dose (MTD) was not reached in the Phase Ib portion. The recommended Phase II dose (RP2D) was set at 63 mg taken orally once daily [1].
This compound has shown potent activity in preclinical models of HER2-positive breast cancer, a subtype where taxanes are a frontline therapy [2] [3].
Table: Summary of Preclinical Efficacy of this compound in HER2+ Breast Cancer Models [2] [3]
| Model Type | Findings |
|---|---|
| In Vitro (Cell Lines) | Inhibited proliferation of HER2+ cell lines (BT474, SKBR3) with low nanomolar IC50 values. Inhibited clonogenicity and induced apoptosis in a concentration-dependent manner. |
| In Vivo (Xenografts) | Significantly inhibited tumor growth in BT474 (ER+/PR+/HER2+) xenograft models. |
| In Vivo (PDX Model) | Inhibited primary tumor growth and lung metastasis in a HER2+ (ER-/PR-) patient-derived xenograft (PDX) model, HCI-12. |
| Synergy Studies | Demonstrated synergistic effect with lapatinib (tyrosine kinase inhibitor) in lapatinib-sensitive and resistant HER2+ cell lines. |
Based on its dual anti-inflammatory and antiviral properties, this compound was investigated for severe COVID-19. A Phase 3 trial in hospitalized patients at high risk for ARDS was stopped early due to efficacy, showing a 55% relative reduction in mortality [4]. Subsequently, the FDA has agreed to a new Phase 3 trial design to evaluate this compound (9 mg daily) in a broader population of hospitalized adults with ARDS caused by any virus (Influenza, RSV, or SARS-CoV-2) [5]. The primary endpoint for this study is all-cause mortality at Day 60 [5].
The following methodology provides a representative example of a key preclinical experiment used to evaluate this compound's efficacy.
Objective: To evaluate the in vivo efficacy of this compound in inhibiting primary tumor growth and metastasis in a HER2+ Patient-Derived Xenograft (PDX) model [2] [3].
Materials and Methods:
Based on the accumulated data, the clinical development of this compound is progressing on two main fronts:
Sabizabulin is an oral cytoskeleton disruptor that targets the colchicine-binding site on β-tubulin. Its unique mechanism involves forming strong hydrogen bonds with a unique site on α-tubulin, effectively cross-linking α and β tubulin subunits. This leads to microtubule depolymerization and fragmentation of the cytoskeleton, which is distinct from other microtubule-targeting agents [1].
A key preclinical finding is this compound's ability to overcome common chemoresistance mechanisms. It is not a substrate for drug efflux pumps like P-glycoprotein (P-gp/ABCB1/MDR1), which is a primary pathway for taxane resistance [2] [1]. Furthermore, this compound directly represses the transcription of β-tubulin isoforms (including βIII and βIV), which are also associated with drug resistance [1].
The diagram below illustrates this mechanism and its consequences.
This compound's unique mechanism of action leads to apoptosis while bypassing key resistance pathways.
This compound has shown potent anti-cancer activity in a range of models, with detailed quantitative data summarized in the table below.
| Cancer Model | In Vivo System | Key Efficacy Findings | Reported Metrics |
|---|---|---|---|
| HER2+ Breast Cancer [2] | BT474 (ER+/PR+/HER2+) xenograft | Significant inhibition of primary tumor growth. | Low nanomolar IC~50~ values; strong suppression of xenograft growth. |
| HER2+ Breast Cancer [2] | HCI-12 (ER-/PR-/HER2+) PDX model | Inhibition of primary tumor growth and lung metastasis. | Anti-metastatic efficacy comparable to paclitaxel. |
| Triple-Negative Breast Cancer (TNBC) [2] | Patient-derived xenograft (PDX) | Inhibition of tumor growth and distant metastasis. | Overcame taxane resistance. |
| Prostate Cancer [1] | Xenograft models (including taxane-resistant) | Inhibition of tumor growth in models with AR-V7, BRCA mutations, and taxane resistance. | Low nanomolar inhibition of proliferation. |
For researchers seeking to replicate or analyze these preclinical studies, here is a summary of the key methodologies employed.
Cell Culture and Reagents
In Vitro Proliferation and Viability (IC₅₀) Assay
Clonogenicity Assay
Analysis of Apoptosis
In Vivo Xenograft and PDX Studies
The experimental workflow for the key in vivo studies is summarized below.
Standard in vivo workflow for evaluating this compound efficacy in xenograft and PDX models.
Sabizabulin (VERU-111) is a novel, orally bioavailable small molecule that targets the colchicine-binding site on β-tubulin, functioning as a microtubule destabilizing agent [1] [2]. Its unique mechanism involves not only binding to the colchicine site but also forming strong hydrogen bonds with a unique site on α-tubulin, effectively cross-linking the α and β subunits [3]. This action leads to the disruption of the cellular cytoskeleton, fragmentation of microtubules, and subsequent cell cycle arrest in the G2/M phase [3]. The arrest ultimately triggers the activation of caspase-3 and caspase-9, cleavage of PARP, and induction of apoptosis [3]. A key advantage of this compound in research and development is its ability to overcome common resistance mechanisms; it is not a substrate for efflux pumps like P-glycoprotein (P-gp), which often mediates resistance to other microtubule inhibitors such as taxanes [1] [3].
Pre-clinical studies have demonstrated the potent anti-proliferative effects of this compound across various breast cancer cell lines, particularly in HER2-positive (HER2+) and Triple-Negative Breast Cancer (TNBC) models [1]. The data indicates promising nanomolar potency, as summarized in the table below.
Table 1: Summary of In Vitro Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | Proliferation IC₅₀ (nM) | Key Observations | Source Model |
|---|---|---|---|---|
| BT474 | ER+/PR+/HER2+ | Low nanomolar range | Significant inhibition of clonogenicity & induction of apoptosis | Xenograft [1] |
| SKBR3 | ER-/PR-/HER2+ | Low nanomolar range | Potent anti-proliferative activity | Cell Line [1] |
| MCF-7 | ER+ Breast Cancer | N/A | Context of potency for other agents [2] | Cell Line [2] |
| Hs578T | Triple-Negative (TNBC) | 33 nM | Significant antiproliferative activity | Cell Line [2] |
| AU565 | ER-/PR-/HER2+ | N/A | Synergistic effect with lapatinib | Cell Line [1] |
| JIMT-1 | ER-/PR-/HER2+ (Lapatinib-resistant) | N/A | Synergistic effect with lapatinib | Cell Line [1] |
Beyond inhibiting proliferation, this compound effectively inhibits clonogenicity (colony formation) and induces apoptosis in a concentration-dependent manner [1]. Furthermore, research shows that this compound can be synergistic with targeted therapies like lapatinib (a tyrosine kinase inhibitor), even in lapatinib-resistant cell lines, whereas paclitaxel does not show this same synergistic effect [1].
This protocol outlines the methodology for assessing the in vitro anti-proliferative activity of this compound, based on practices used in the cited research.
(Average of treated group / Average of vehicle control group) * 100%.The following diagram illustrates the key procedural steps and cellular mechanism of action in the this compound anti-proliferation assay.
Sabizabulin (VERU-111) is a novel, oral cytoskeleton disruptor that represents a new class of microtubule-targeting agents. Its unique mechanism of action involves binding to the colchicine binding site on β-tubulin and forming strong hydrogen bonds with a unique site on α-tubulin. This dual targeting results in cross-linking of α and β tubulin subunits, leading to low nanomolar inhibition of microtubule formation and induction of microtubule depolymerization [1].
Unlike taxanes which stabilize microtubules, this compound disrupts the cytoskeleton by causing microtubule fragmentation. This mechanism also directly represses transcription of β-tubulin isoforms (including βIII and βIV), which are common mediators of drug resistance. Additionally, treatment with this compound arrests cell cycle at the G2-M phase and activates caspase-3 and -9, cleaving PARP to induce apoptosis [1].
A key advantage in prostate cancer specifically is that this compound disrupts androgen receptor transport through its cytoskeletal effects, providing an additional anti-cancer mechanism relevant to this malignancy [2] [3]. The drug demonstrates good blood-brain barrier penetration and is not a substrate for CYP3A4 or proteins involved in multidrug resistance (P-glycoprotein, multidrug resistance proteins, and breast cancer resistance protein), potentially allowing it to overcome common resistance mechanisms [1].
The phase Ib/II study (NCT03752099) enrolled men with mCRPC who had progressed on at least one prior androgen receptor-targeting agent. The trial design consisted of a phase Ib dose-escalation portion (n=39) using a 3+3 design with doses ranging from 4.5-81 mg, followed by a phase II expansion portion (n=41) at the recommended phase II dose of 63 mg daily [1].
Table 1: Efficacy Outcomes from Phase Ib/II Clinical Trial
| Efficacy Parameter | Result | Patient Population |
|---|---|---|
| Objective Response Rate (RECIST 1.1) | 20.7% (6 of 29 patients) | Patients with measurable disease [1] |
| Response Breakdown | 1 complete response, 5 partial responses | Patients with measurable disease [1] |
| PSA Declines | 29.2% (14 of 48 patients) | All patients receiving ≥63 mg [1] |
| Median Radiographic PFS | 11.4 months | All patients receiving ≥63 mg (n=55) [1] |
| Durable Responses | >2.75 years | Long-term responders [1] |
In the phase Ib portion, among 10 patients who reached at least 4 cycles of continuous dosing, 6 had any PSA response, with 2 achieving ≥50% PSA decline. Two patients had partial responses, while the remaining 8 achieved stable disease. The median radiographic progression-free survival (rPFS) in this group was greater than 12 months (range: 6.0-28+ months) [4].
This compound demonstrated a favorable safety profile at the 63 mg daily dose, with no clinically significant neurotoxicity or neutropenia observed—common limitations with taxane chemotherapy [1] [5] [4].
Table 2: Safety Profile of this compound 63 mg Daily Dosing
| Adverse Event | All Grades Frequency | Grade ≥3 Frequency | Notes |
|---|---|---|---|
| Diarrhea | Most common | 7.4% | Predominantly Grade 1-2 [1] |
| Fatigue | Common | 5.6% | Predominantly Grade 1-2 [1] |
| ALT Elevation | Common | 5.6% | Predominantly Grade 1-2 [1] |
| AST Elevation | Common | 3.7% | Predominantly Grade 1-2 [1] |
| Nausea | Common | Not reported | Predominantly Grade 1-2 [2] [3] |
| Neutropenia | Not observed | Not observed | [1] [4] |
| Neurotoxicity | Not observed | Not observed | [1] [4] |
The most common adverse events were gastrointestinal in nature (diarrhea, nausea) and fatigue, which were predominantly Grade 1-2 and manageable. The maximum tolerated dose (MTD) was not reached in the phase Ib portion, supporting the feasibility of chronic oral daily dosing [1] [2].
Study Title: Phase Ib/II, Multicenter, Open-Label Study of this compound in Men with Metastatic Castration-Resistant Prostate Cancer [1]
Patient Population:
Phase Ib Dose Escalation Design:
Phase II Expansion:
Efficacy Assessment:
Safety Assessment:
Microtubule Disruption Assay:
Androgen Receptor Transport Assay:
Antiproliferative Activity Assessment:
Based on the positive phase Ib/II results, the phase III VERACITY trial (NCT04844749) is currently enrolling patients [1] [5] [6].
VERACITY Trial Design:
The promising efficacy and favorable safety profile observed in early-phase trials, along with its novel mechanism of action and oral administration, position this compound as a potential treatment option for mCRPC patients who have progressed on androgen receptor-targeting agents [6].
Sabizabulin (VERU-111) is an oral, first-in-class, new chemical entity that functions as a microtubule disruptor with dual anti-inflammatory and host-mediated antiviral properties. This novel small molecule (chemical formula: C21H19N3O4) represents a significant advancement in the therapeutic approach to viral-induced Acute Respiratory Distress Syndrome (ARDS), particularly in hospitalized patients with moderate to severe COVID-19 who are at high risk for ARDS and death [1] [2].
The compound's unique mechanism involves binding to the colchicine binding site on the β-tubulin subunit while also interacting with a novel site on the α-tubulin subunit, causing cross-linking between α and β tubulin subunits. This action results in low nanomolar inhibition of microtubule formation and induction of microtubule depolymerization [3] [1]. Unlike taxanes that stabilize microtubules, this compound targets the colchicine-binding site to inhibit microtubule polymerization and induce depolymerization [3]. This unique mechanism causes microtubule fragmentation and disruption of the cytoskeleton, which differs significantly from what has been observed with other microtubule-targeting agents [3].
The therapeutic effects in COVID-19 ARDS are mediated through multiple pathways:
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Class | 2-aryl-4-benzoyl imidazole derivative |
| Molecular Weight | 377.400 g·mol⁻¹ |
| Mechanism | Dual α/β tubulin binding leading to microtubule disruption |
| Administration | Oral |
| Primary Indications | COVID-19 ARDS, metastatic castration-resistant prostate cancer |
| Development Status | Phase 3 completed for COVID-19, Fast Track designation |
The efficacy profile of this compound in COVID-19 ARDS was established through a randomized, multicenter, placebo-controlled Phase 3 clinical trial involving hospitalized patients with moderate to severe COVID-19 at high risk for ARDS and death. The trial demonstrated compelling mortality reductions, leading to its early termination by an independent Data Monitoring Committee due to overwhelming efficacy [5].
The study enrolled 204 patients randomly assigned (2:1) to receive either 9 mg of oral this compound or placebo daily for up to 21 days, in addition to standard of care. Baseline characteristics were similar between treatment groups. The primary endpoint was all-cause mortality up to day 60 [5].
Table 2: Phase 3 Clinical Trial Efficacy Outcomes for this compound in COVID-19 ARDS
| Efficacy Parameter | This compound (n=134) | Placebo (n=70) | Relative Reduction | Statistical Significance |
|---|---|---|---|---|
| All-cause Mortality | 20.2% (19/94) | 45.1% (23/51) | 55.2% | P=0.0042 |
| Absolute Mortality Reduction | 24.9 percentage points | - | - | Odds Ratio: 3.23 (95% CI: 1.45-7.22) |
| ICU Days | - | - | 43% relative reduction | P=0.0013 |
| Mechanical Ventilation Days | - | - | 49% relative reduction | P=0.0013 |
| Hospital Days | - | - | 26% relative reduction | P=0.0277 |
In COVID-19 ARDS, several inflammatory biomarkers have demonstrated predictive capacity for mortality risk assessment. A retrospective cohort study of 122 patients with COVID-19 ARDS treated with high-dose corticosteroids revealed that specific biomarker thresholds could predict all-cause hospital mortality with moderate accuracy [6].
Table 3: Inflammatory Biomarkers and Their Predictive Capacity for Mortality in COVID-19 ARDS
| Biomarker | Predictive Threshold | Timing | Sensitivity | Specificity |
|---|---|---|---|---|
| Ferritin | >1281 µg/L | Baseline | 62% | 64% |
| Leukocyte Count | >13.7 × 10⁹/L | Baseline | 42% | 79% |
| Neutrophil-to-Lymphocyte Ratio (NLR) | >12.1 | Baseline | 61% | 77% |
| C-reactive Protein (CRP) | >50 mg/L | Day 6 | 50% | 75% |
| Interleukin-6 (IL-6) | >67 mg/L | Day 7 | 56% | 79% |
| Lactate Dehydrogenase (LDH) | >396 U/L | Day 6 | 38% | 83% |
The neutrophil-to-lymphocyte ratio demonstrated the most consistent association with mortality over time, remaining significant for all days except day 1 after commencing treatment (sensitivity 36-68%, specificity 72-92%) [6]. Additional biomarkers including D-dimer, procalcitonin, and ferritin have also shown prognostic value in monitoring COVID-19 ARDS progression and treatment response [7].
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.
Patient Population:
Exclusion Criteria:
Treatment Protocol:
Endpoint Assessment:
Statistical Considerations:
Sample Collection:
Analytical Methods:
Quality Control:
Animal Model:
Treatment Groups:
Assessment Parameters:
Statistical Analysis:
This compound has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19 [4]. Following the positive Phase 3 clinical trial results, Veru Inc. has been in discussions with the FDA regarding regulatory submission pathways. In September 2023, the company reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population to include all hospitalized adult patients with any type of viral-induced ARDS, including those caused by influenza, RSV, and SARS-CoV-2 [8].
This expanded indication represents a significant opportunity to address the unmet medical need across viral ARDS, with the FDA acknowledging that ARDS is a well-defined disease with high mortality rates (27-45%) [8]. The agreed-upon Phase 3 study may serve as a single registration trial for New Drug Application (NDA) submission, potentially accelerating the approval timeline.
The future development of this compound encompasses several strategic directions:
Diagram 1: this compound's dual mechanism of action in COVID-19 ARDS, showing both antiviral and anti-inflammatory pathways leading to clinical benefit
Diagram 2: Clinical development pathway for this compound showing expansion from COVID-19 to broader viral ARDS indication
This compound represents a promising therapeutic approach for COVID-19 ARDS and potentially other forms of viral-induced ARDS. Its dual mechanism of action—combining direct antiviral effects with broad anti-inflammatory properties—addresses key pathological processes in severe COVID-19. The compelling mortality reduction demonstrated in the Phase 3 clinical trial, coupled with a favorable safety profile, positions this compound as a potential significant advancement in the management of critically ill COVID-19 patients.
The ongoing development program, now expanded to include all forms of viral ARDS, may provide an important treatment option for a range of serious respiratory infections beyond COVID-19. Further research should focus on biomarker identification to optimize patient selection and continued exploration of this compound's potential in other clinical contexts where microtubule disruption may provide therapeutic benefit.
Human epidermal growth factor receptor 2-positive (HER2+) breast cancer represents approximately 15-20% of all breast cancer cases and is characterized by an aggressive clinical course with increased recurrence rates and metastasis to distant organs including lung, bone, and brain [1] [2]. Current frontline therapy for HER2+ metastatic breast cancer relies on combination regimens incorporating targeted antibodies (trastuzumab and pertuzumab) with microtubule inhibitors in the taxane class (paclitaxel or docetaxel) [1]. While these regimens have improved patient outcomes, their clinical efficacy is substantially limited by the development of chemoresistance and significant treatment-related toxicities, including hematological complications and dose-limiting neurotoxicity [1] [2].
This compound (formerly VERU-111) represents a novel therapeutic agent belonging to the colchicine-binding site inhibitors (CBSIs), which function as microtubule destabilizing agents [1] [2]. This potent, orally bioavailable small molecule inhibitor demonstrates promising potential to overcome key limitations of taxane therapy through several distinct advantages: (1) ability to circumvent P-glycoprotein-mediated drug resistance; (2) oral bioavailability without requiring surfactant-based formulations; (3) favorable toxicity profile with reduced incidence of neurotoxicity and neutropenia compared to taxanes; and (4) demonstrated efficacy in taxane-resistant models [1] [2]. Preclinical studies have established that this compound effectively inhibits tumor growth and metastasis in triple-negative breast cancer models, and recent investigations have extended these findings to HER2+ breast cancer subtypes [1].
CDX models utilizing established HER2+ breast cancer cell lines provide a standardized, reproducible platform for initial therapeutic efficacy assessment. The BT474 cell line (ER+/PR+/HER2+) represents a luminal B molecular subtype that is widely used in preclinical therapeutic studies [1]. Additional HER2+ cell lines including SKBR3 (ER-/PR-/HER2+), AU565 (ER-/PR-/HER2+; lapatinib-sensitive), and JIMT-1 (ER-/PR-/HER2+; lapatinib-resistant) offer valuable models for evaluating therapies across different HER2+ molecular contexts and resistance profiles [1] [3]. These cell lines are typically maintained in RPMI-1640 or DMEM media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin under standard culture conditions (37°C, 5% CO2) [1].
PDX models generated through direct implantation of patient tumor tissue into immunocompromised mice better preserve the original tumor heterogeneity, stromal components, and clinical relevance [4]. The HCI-12 PDX model (ER-/PR-/HER2+) derived from a metastatic HER2+ breast cancer has been specifically utilized in this compound efficacy studies [1]. PDX models are particularly valuable for assessing therapeutic responses in treatment-resistant settings and for evaluating effects on metastatic dissemination, providing enhanced predictive value for clinical translation [1] [4].
The selection of implantation methodology significantly influences tumor engraftment rates, growth characteristics, and metastatic potential:
Orthotopic implantation into the mammary fat pad more accurately recapitulates the native tumor microenvironment, resulting in improved metastatic propensity and therapeutic responses that better mirror clinical behavior [4]. This approach is particularly recommended for metastasis studies and evaluation of tumor-stroma interactions.
Subcutaneous implantation offers technical simplicity and facilitates direct tumor volume monitoring through caliper measurements, but may not fully replicate the complex tumor microenvironment of the native mammary tissue [4].
For both approaches, female immunocompromised mice (Nod-Scid-Gamma or Balb/c-nude, 5-6 weeks old) are recommended as hosts to permit engraftment of human tumor cells [1] [5]. Proper preparation of tumor cells (typically 3-5×10^6 cells in 100μL of 10% Matrigel for orthotopic implantation) ensures consistent tumor establishment [5].
The concentration-dependent effects of this compound on HER2+ breast cancer cell proliferation are quantified through determination of half-maximal inhibitory concentration (IC50) values:
Cell seeding: Plate HER2+ breast cancer cells (BT474, SKBR3, AU565, JIMT-1) in 96-well plates at optimized densities (1-5×10^3 cells/well depending on cell line doubling time) and allow adherence for 24 hours [1].
Compound treatment: Prepare this compound in DMSO and serially dilute in complete culture medium to achieve final concentrations typically ranging from 0.1 nM to 1000 nM. Include vehicle control (DMSO alone) and reference controls (e.g., paclitaxel, colchicine).
Incubation and quantification: Treat cells for 72-96 hours, then assess viability using standardized assays (MTT, MTS, or CellTiter-Glo). Calculate IC50 values using nonlinear regression analysis of dose-response curves [1].
Clonogenic survival assay: Seed cells at low density (500-1000 cells/well in 6-well plates), treat with this compound at relevant concentrations (IC50, 2×IC50, 5×IC50) for 24-48 hours, then replace with drug-free medium and culture for 10-14 days until visible colonies form. Fix, stain with crystal violet, and count colonies (>50 cells) to determine long-term reproductive viability [1].
Apoptosis detection: Treat cells with this compound for 24-48 hours, then analyze using Annexin V/propidium iodide staining followed by flow cytometry or caspase activation assays to quantify apoptotic induction [1].
Evaluate potential synergistic interactions between this compound and HER2-targeted therapies:
Treat lapatinib-sensitive (AU565) and lapatinib-resistant (JIMT-1) cells with this compound and lapatinib alone and in combination across a range of concentrations.
Analyze combination effects using Chou-Talalay method to calculate combination indices, where values <1 indicate synergy, =1 additivity, and >1 antagonism [1].
Table 1: In Vitro Efficacy Parameters of this compound in HER2+ Breast Cancer Models
| Cell Line | Molecular Subtype | This compound IC50 (nM) | Key Findings |
|---|---|---|---|
| BT474 | ER+/PR+/HER2+ | Low nanomolar range | Significant inhibition of proliferation and clonogenicity |
| SKBR3 | ER-/PR-/HER2+ | Low nanomolar range | Concentration-dependent apoptosis induction |
| AU565 | ER-/PR-/HER2+ | Not specified | Synergistic activity with lapatinib |
| JIMT-1 | ER-/PR-/HER2+ (lapatinib-resistant) | Not specified | Synergistic activity with lapatinib despite resistance |
Model generation: Inject HER2+ breast cancer cells (BT474: 3×10^5 cells; patient-derived xenograft fragments: 2-3 mm^3) orthotopically into the mammary fat pad of female immunocompromised mice [1] [4]. Allow tumors to establish until reaching a palpable size (approximately 50-100 mm^3).
Randomization and dosing: Randomize tumor-bearing mice into treatment groups (n=6-10 per group) to ensure comparable initial tumor volumes across groups. Administer this compound via oral gavage at optimized doses (e.g., 2.5-10 mg/kg) based on prior toxicity and efficacy studies [1]. Include vehicle control and reference standard (paclitaxel) groups for comparative analysis.
Treatment schedule: Administer compounds according to established schedules (e.g., daily oral this compound versus intermittent intraperitoneal paclitaxel) for 3-5 weeks with regular monitoring of tumor volumes and animal weights [1].
Experimental setup: Utilize HCI-12 patient-derived xenograft model known for spontaneous metastasis to evaluate this compound's effects on disseminated disease [1].
Assessment methods:
Table 2: In Vivo Efficacy of this compound in HER2+ Breast Cancer Xenograft Models
| Model Type | Model Characteristics | Treatment Protocol | Key Outcomes |
|---|---|---|---|
| BT474 CDX | ER+/PR+/HER2+ | 2.5-10 mg/kg, oral, daily | Significant inhibition of primary tumor growth |
| HCI-12 PDX | ER-/PR-/HER2+, metastatic | 2.5-10 mg/kg, oral, daily | Inhibition of primary tumor growth and lung metastasis |
| HCI-12 PDX (metastasis) | ER-/PR-/HER2+, metastatic | 2.5-10 mg/kg, oral, daily | Similar anti-metastatic efficacy to paclitaxel with improved tolerability |
This compound exerts its anti-tumor effects through targeted disruption of microtubule dynamics and induction of apoptotic signaling cascades:
Diagram 1: Molecular Mechanisms and Functional Outcomes of this compound in HER2+ Breast Cancer
The molecular mechanism of this compound involves specific binding to the colchicine site on β-tubulin, leading to inhibition of tubulin polymerization and subsequent disruption of microtubule dynamics [1]. This disruption causes mitotic arrest at the G2/M phase of the cell cycle, activating the spindle assembly checkpoint and ultimately triggering mitotic catastrophe and apoptosis in rapidly dividing cancer cells [1]. Additionally, this compound-mediated microtubule disruption impairs intracellular trafficking and cellular motility, contributing to its observed anti-metastatic effects [1].
Notably, this compound demonstrates synergistic activity with HER2-targeted therapies such as lapatinib, even in lapatinib-resistant models, suggesting complementary mechanisms of action that enhance therapeutic efficacy and potentially overcome resistance pathways [1]. This synergy may result from simultaneous targeting of surface receptor signaling (HER2-targeted agents) and intracellular structural components (microtubule-targeting this compound), creating a multi-faceted attack on cancer cell proliferation and survival mechanisms.
The comprehensive experimental protocols outlined herein provide a robust framework for evaluating the efficacy and mechanisms of this compound in HER2+ breast cancer models. Key advantages of this compound include its oral bioavailability, favorable toxicity profile, and demonstrated ability to overcome taxane resistance through distinct molecular targeting of the colchicine-binding site [1] [2]. Implementation of these protocols requires careful attention to model selection, with PDX models offering enhanced clinical relevance for metastasis studies and combination therapies providing opportunities to address therapeutic resistance.
These application notes support the systematic evaluation of this compound as a promising therapeutic candidate for HER2+ breast cancer, with particular value in settings of taxane resistance or when oral administration is preferred. The detailed methodologies enable standardized assessment across research laboratories, facilitating comparative analyses and accelerating the translational development of this novel agent.
This compound (formerly VERU-111) is an orally bioavailable small molecule that targets the colchicine-binding site on tubulin, functioning as a microtubule destabilizing agent [1] [2]. Its unique mechanism overcomes common taxane resistance mediated by P-glycoprotein drug efflux pumps and avoids typical taxane toxicities like severe neutropenia and neuropathy [1] [2].
Patient-Derived Xenograft (PDX) Models are created by directly implanting tumor tissue from a patient into an immunodeficient mouse. These models better preserve the original tumor's heterogeneity, microenvironment, and genetic characteristics compared to traditional cell line-derived models, making them highly predictive for preclinical drug evaluation [3].
The following table summarizes key preclinical efficacy data for this compound from a study investigating HER2+ breast cancer [1] [4] [5]:
| Evaluation Type | Model System | Treatment Details | Key Findings |
|---|---|---|---|
| In Vitro | HER2+ breast cancer cell lines (BT474, SKBR3, AU565, JIMT-1) | Low nanomolar concentrations [1] | Inhibited proliferation (low nM IC50), induced apoptosis, inhibited clonogenicity [1]. Synergy with lapatinib in lapatinib-resistant cells [1]. |
| In Vivo - Primary Tumor Growth | BT474 (ER+/PR+/HER2+) cell-derived xenografts [1] | Oral this compound [1] | Significant inhibition of primary tumor growth [1]. |
| In Vivo - Primary Tumor & Metastasis | HCI-12 (ER-/PR-/HER2+) Metastatic PDX model [1] | Oral this compound [1] | Suppressed primary tumor growth and inhibited lung metastasis; efficacy comparable to paclitaxel [1]. |
| In Vivo - Safety Profile | Preclinical models (mice, rats, dogs) and Phase Ib/II clinical trial in mCRPC [2] | Efficacious doses [2] | No observed neurotoxicity or neutropenia. Common AEs (Grade 1-2): diarrhea, fatigue. No dose-limiting toxicity defined up to 81 mg [2]. |
This protocol outlines the key methodologies from a published study on this compound in a HER2+ PDX model [1].
The workflow for this protocol can be visualized as follows:
The PDXNet consortium has established standardized metrics to evaluate antitumor activity in PDX studies [6]. The following table compares these key metrics:
| Metric | Formula/Definition | Application & Advantage |
|---|
| Tumor Growth Inhibition (TGI) | TGI = (1 - (ΔT/ΔC)) × 100 ΔT and ΔC are the change in volume of treated and control groups [6]. | Standard metric for continuous tumor volume data; easy to interpret. | | Best Average Response (BAR) | The largest TGI value observed at any measured timepoint during the study [6]. | Identifies the peak treatment effect. | | Treatment-to-Control (T/C) Ratio | T/C = (Median final tumor volume of Treated / Median final tumor volume of Control) × 100 [6]. | Simple snapshot of activity at study endpoint. | | RECIST 1.1 Criteria (Preclinical Adaptation) | Classifies response into categories (Complete Response, Partial Response, etc.) based on predefined thresholds of tumor shrinkage [6]. | Aligns preclinical findings with clinical trial endpoints for better translation. |
The relationship between this compound's mechanism and its biological effects is summarized below:
Q1: What is the primary mechanism of action of sabizabulin?
Q2: Is this compound a substrate for P-glycoprotein (P-gp)?
Q3: What is the clinical evidence that this compound can overcome taxane resistance?
Q4: What are the recommended doses for in vitro experiments?
| Cancer Cell Line / Model | Type | IC₅₀ / Effective Dose | Key Context |
|---|---|---|---|
| HER2+ Breast Cancer Cells (e.g., BT474, SKBR3) [3] | In vitro | Low nanomolar range | Inhibits proliferation and clonogenicity. |
| Triple-Negative Breast Cancer (TNBC) Models [3] | In vitro & In vivo | Low nanomolar (cells); 0.5-1.0 mg/kg (mice) | Suppresses tumor growth and metastasis; overcomes taxane resistance. |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] | Clinical (Phase Ib/II) | 63 mg/day (Recommended Phase II Dose) | Demonstrated preliminary efficacy and a favorable safety profile. |
Protocol 1: Assessing Resistance to this compound In Vitro
This protocol is adapted from methodologies used to study bacterial resistance to antimicrobial peptides [4].
Protocol 2: Confirming P-gp Non-Substrate Status
The following diagrams summarize the key advantages of this compound and a general workflow for investigating its resistance.
Q1: What is the primary mechanism by which Sabizabulin overcomes taxane resistance?
This compound is a novel orally bioavailable microtubule destabilizing agent that binds to the colchicine-binding site on β-tubulin [1] [2]. Its ability to overcome taxane resistance is based on two key properties:
The following diagram summarizes this core mechanism and its consequences.
Q2: What in vitro evidence demonstrates this compound's efficacy in taxane-resistant models?
Preclinical studies show this compound's potent activity against cancer cell lines, including those with taxane resistance [1]. The following table summarizes key quantitative data from these experiments.
| Cancer Model | Experimental Context | Key Efficacy Metric | Result | Significance |
|---|---|---|---|---|
| Various Cancers (Preclinical) | Models with acquired taxane resistance [2] | Inhibition of cell proliferation & tumor growth | Effective, low nanomolar inhibition | Overcomes acquired taxane resistance [2] |
| Prostate Cancer | Models resistant to novel androgen receptor-targeting agents & taxanes [2] | Inhibition of cellular proliferation & xenograft growth | Effective growth inhibition | Active in models with multiple resistance mechanisms [2] |
| HER2+ Breast Cancer | Cell lines (e.g., BT474, SKBR3) [1] | Half-maximal inhibitory concentration (IC50) | Low nanomolar IC50 values | Potent anti-proliferative effect [1] |
| HER2+ Breast Cancer | Cell lines (e.g., BT474, SKBR3) [1] | Apoptosis induction | Concentration-dependent increase | Effectively induces programmed cell death [1] |
| HER2+ Breast Cancer | Cell lines (e.g., BT474, SKBR3) [1] | Clonogenicity | Significant inhibition | Reduces cancer cells' ability to form colonies [1] |
Q3: What do clinical trials reveal about this compound's safety and efficacy in patients?
Clinical data confirms this compound's antitumor activity and a safety profile distinct from taxanes. The table below outlines findings from a phase Ib/II trial in metastatic castration-resistant prostate cancer (mCRPC).
| Aspect | Clinical Phase | Findings | Comparison to Taxanes |
|---|---|---|---|
| Recommended Phase II Dose | Phase Ib | 63 mg taken orally once per day [2] [3] | Oral bioavailability eliminates need for IV infusion [1] |
| Common Adverse Events (≥Grade 3) | Phase Ib/II (combined, 63 mg dose) | Diarrhea (7.4%), Fatigue (5.6%), Elevated ALT (5.6%) [2] [3] | Different toxicity profile |
| Key Absent Toxicities | Phase Ib/II | No neutropenia or neurotoxicity observed [2] [3] | Lacks dose-limiting toxicities of taxanes [1] [2] |
| Antitumor Activity | Phase Ib/II | Objective Response Rate (ORR): 20.7% in patients with measurable disease [3] | Demonstrates clinical efficacy |
| Antitumor Activity | Phase Ib/II | PSA declines: 29.2% of patients [3] | Confirms activity in prostate cancer |
| Treatment Durability | Phase Ib/II | Median rPFS: 11.4 months; durable responses >2.75 years observed [2] [3] | Suggests potential for sustained disease control |
Q4: What is a standard protocol for testing this compound's efficacy in vitro?
This protocol is adapted from methodologies used in recent publications [1].
Objective: To determine the anti-proliferative effect (IC50) of this compound on a cancer cell line.
Materials:
Method:
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
|---|---|---|
| High background signal in controls | Contaminated reagents or overcrowded wells | Use fresh, sterile reagents. Optimize cell seeding density in a pilot experiment. |
| No dose-response curve; all wells dead | Stock solution concentration error or bacterial contamination | Verify stock solution calculations and preparation. Check cells for contamination. |
| Poor reproducibility between replicates | Inconsistent cell seeding or compound pipetting | Practice sterile technique, ensure cells are a single-cell suspension when seeding, and use calibrated pipettes. |
| IC50 value is significantly higher than expected | Cell line may be inherently less sensitive or compound has degraded | Test a reference cell line known to be sensitive. Use a fresh aliquot of this compound. |
Q5: Are there any known drug resistance mechanisms or safety concerns with this compound?
No. Clinical studies consistently reported an absence of significant neurotoxicity and neutropenia in patients treated with sabizabulin [1] [2] [3].
This is a key differentiator from taxane chemotherapy, where these toxicities are common and often dose-limiting. The favorable safety profile is attributed to this compound's unique mechanism of action, which involves binding to the colchicine site on β-tubulin and a unique site on α-tubulin, leading to a different effect on microtubules compared to taxanes [2] [4].
The following tables summarize the safety and preliminary efficacy data from a Phase 1b/II clinical trial in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent [1] [2] [3].
Table 1: Safety Profile of this compound (63 mg daily dose) Data combined from Phase 1b/II studies (n=54)
| Adverse Event (AE) | Incidence of Grade ≥3 AEs | Notes |
|---|---|---|
| Diarrhea | 7.4% | Predominantly Grade 1-2 gastrointestinal events were the most common AEs [1] [3]. |
| Fatigue | 5.6% | Mostly low grade (Grade 1-2) [1] [3]. |
| ALT Elevation | 5.6% | - |
| AST Elevation | 3.7% | - |
| Nausea | 1.9% | - |
| Vomiting | 1.9% | - |
| Back Pain | 1.9% | - |
| Neurotoxicity | Not Observed | Specifically highlighted as absent [1] [2]. |
| Neutropenia | Not Observed | Specifically highlighted as absent, a known toxicity of taxanes [1] [2] [3]. |
Table 2: Preliminary Efficacy Data (Patients receiving ≥63 mg) Data assessed using PCWG3 and RECIST 1.1 criteria [1] [2] [3]
| Efficacy Measure | Result |
|---|---|
| Objective Response Rate (ORR) | 20.7% (6 of 29 patients with measurable disease) |
| • Complete Response (CR) | 1 patient |
| • Partial Response (PR) | 5 patients |
| Patients with any PSA decline | 29.2% (14 of 48 patients) |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months (n=55) |
| Durable Responses | Lasting >2.75 years observed |
For researchers designing non-clinical or translational studies to investigate this compound's safety profile, the following methodologies from the literature can serve as a guide.
1. Clinical Trial Protocol for Safety and Tolerability (Phase Ib/II) This design is used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) [1] [2].
2. Preclinical In Vivo Safety and Efficacy Assessment This protocol is used to evaluate this compound's antitumor activity and confirm its lack of key toxicities in animal models [4].
The diagram below illustrates this compound's unique mechanism, which underlies its distinct safety profile.
The following solid-state forms of this compound have been identified in a recent patent. The table summarizes these forms, but quantitative stability or solubility data for comparison is not available in the searched literature [1].
| Form Name | Type | Key Identification Method | Reported Characteristics (from Patent) |
|---|---|---|---|
| Form 1 | Crystalline (Free Base) | XRPD | Characteristic XRPD pattern [1]. |
| Form 2 | Crystalline (Free Base) | XRPD | Characteristic XRPD pattern [1]. |
| Form 3 | Crystalline (Free Base) | XRPD | Characteristic XRPD pattern [1]. |
| HCl Form A | Crystalline (Salt) | XRPD | Characteristic XRPD pattern [1]. |
| HCl Form B | Crystalline (Salt) | XRPD | Characteristic XRPD pattern [1]. |
| HCl Form C | Crystalline (Salt) | XRPD | Characteristic XRPD pattern [1]. |
| Form 20 | Crystalline (Free Base) | XRPD | Characteristic XRPD pattern [1]. |
| Amorphous | Amorphous (Free Base) | XRPD | Characteristic XRPD pattern [1]. |
A comprehensive polymorph investigation relies on a suite of analytical techniques to fingerprint different forms and understand their stability [2]. The following workflow outlines the key stages in a solid-state screening and characterization process.
Here is a summary of common techniques used for characterization, as referenced in the general literature on pharmaceuticals [3] [2] [4].
| Technique | Primary Application in Polymorph Screening |
|---|---|
| X-Ray Powder Diffraction (XRPD) | Primary technique for "fingerprinting" and distinguishing between crystalline phases. Each polymorph has a unique XRPD pattern [1] [2]. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions (e.g., melting point, glass transition). Used to determine heat of fusion and identify solid-solid transformations [3] [2]. |
| Thermogravimetric Analysis (TGA) | Quantifies weight loss due to events like desolvation or decomposition, helping to distinguish hydrates/solvates from anhydrous forms [2]. |
| Solid-State NMR (ssNMR) | Provides high-resolution information on the chemical environment, capable of identifying polymorphs, quantifying crystallinity, and detecting disorder [5] [2]. |
| Dynamic Vapor Sorption (DVS) | Measures moisture uptake as a function of relative humidity. Critical for identifying hydrate formation and assessing hygroscopicity [2]. |
| Hot-Stage Microscopy | Allows visual observation of thermal events like melting, recrystallization, and desolvation in real-time [2]. |
Based on general pharmaceutical development challenges, here are some common issues and suggested actions.
Q: During scale-up, my desired this compound polymorph is not consistently forming. What could be wrong?
Q: My crystalline form of this compound transformed into a different solid during stability testing. Why did this happen?
Q: How can I be sure I have identified all possible solid forms of this compound?
The information from the patent confirms that multiple solid-state forms of this compound exist [1]. To build a complete technical support guide, you would need to generate specific stability and solubility data through experimental studies.
This compound is an oral cytoskeleton disruptor that targets the colchicine binding site on tubulin. Developing its solid-state forms is crucial for optimizing the drug's physical and chemical properties, which directly influence the efficacy, stability, and manufacturability of the final pharmaceutical product [1] [2].
The table below summarizes the solid-state forms of this compound identified in a recent patent, including both freebase forms and hydrochloride salts [1].
| Form Name | Type | Key Characteristics (from XRPD) |
|---|---|---|
| Form 1 | Crystalline Polymorph | Characteristic XRPD pattern provided [1]. |
| Form 2 | Crystalline Polymorph | Characteristic XRPD pattern provided [1]. |
| Form 3 | Crystalline Polymorph | Characteristic XRPD pattern provided [1]. |
| HCl Form A | Crystalline Salt | Characteristic XRPD pattern provided [1]. |
| HCl Form B | Crystalline Salt | Characteristic XRPD pattern provided [1]. |
| HCl Form C | Crystalline Salt | Characteristic XRPD pattern provided [1]. |
| Form 20 | Crystalline Polymorph | Characteristic XRPD pattern provided [1]. |
| Amorphous | Amorphous Form | Characteristic XRPD pattern shows a halo [1]. |
| HCl Form F | Crystalline Salt | Characteristic XRPD pattern provided [1]. |
The following diagram outlines a general workflow for the preparation and characterization of solid-state forms, such as those described for this compound.
Q1: What does it mean if my crystallized product has a different XRPD pattern than the target form?
Q2: How can I ensure my final form is "polymorphically pure"?
Q3: My product is amorphous according to XRPD, but I was aiming for a crystalline form. What went wrong?
Q4: Why is it important to develop multiple solid-state forms of this compound?
The following table summarizes the core evidence and properties related to sabizabulin's ability to cross the BBB.
| Property / Evidence | Description | Source / Context |
|---|---|---|
| BBB Penetration | Described as having "good penetration of the blood-brain barrier". | Clinical study in prostate cancer [1] |
| P-gp Efflux | "Not a substrate for proteins involved in multidrug resistance including P-glycoprotein (P-gp)". This property helps prevent the drug from being pumped out of the brain. | Preclinical data [1] |
| Mechanism of Action | Binds the colchicine site on β-tubulin; also forms hydrogen bonds with α-tubulin, cross-linking subunits. This unique action causes microtubule depolymerization. | Preclinical characterization [1] [2] |
| Oral Bioavailability | Orally bioavailable, which is a key advantage over intravenous microtubule inhibitors like taxanes. | Preclinical & clinical studies [1] [2] |
For researchers designing experiments to evaluate BBB penetration, the following table outlines methodologies applied to similar tubulin-destabilizing compounds. You can adapt these protocols for investigating this compound.
| Experimental Area | Methodology Description | Application Example |
|---|
| In Vivo Pharmacokinetics (PK) | Protocol: Administer a single oral dose to rodents (e.g., mice or rats). Collect plasma and brain tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Homogenize brain tissue and use LC-MS/MS to quantify drug concentrations in both matrices. Key Metrics: Brain-to-plasma ratio (B/P), maximum concentration in brain (Cmax, brain), time to Cmax (Tmax). | RGN3067 achieved high rodent brain concentrations (Cmax of 7807 ng/mL or 20 μM) with a Tmax of 2 hours, indicating rapid and extensive penetration [3] [4]. | | In Vitro Efficacy Testing | Protocol: Use patient-derived glioblastoma (GB) cell lines. Perform cell viability assays (e.g., alamarBlue or CellTiter-Glo) after 72-144 hours of drug exposure. Calculate IC50 values (concentration that inhibits 50% of cell growth). | RGN3067 showed nanomolar potency (IC50 range: 148-616 nM) across several patient-derived GB cell lines [3] [4]. | | In Vivo Efficacy Models | Protocol: Use patient-derived xenograft (PDX) mouse models. Implant tumor cells subcutaneously or orthotopically (into the brain). Once tumors establish, treat mice orally with the compound or a vehicle control. Monitor tumor volume and animal survival. | In a GB PDX model, oral RGN3067 significantly reduced tumor growth rate compared to the control [3] [4]. | | Computational Prediction | Protocol: Before synthesis, use algorithms to calculate key physicochemical properties and generate a CNS Multiparameter Optimization (MPO) score. Properties include molecular weight, clogP, clogD, hydrogen bond donors/acceptors, and topological polar surface area (TPSA). | The design of RGN3067 focused on low molecular weight, low polar surface area, and a high CNS MPO score to enhance the likelihood of BBB penetration [3] [4]. Tools like DeePred-BBB can also be used for early-stage screening [5]. |
The diagram below outlines a logical workflow for experimentally evaluating the BBB penetration and efficacy of a compound like this compound.
The table below summarizes the key design elements and findings from the Phase Ib/II study (NCT03752099) that supported the 63 mg RP2D determination [1].
| Aspect | Phase Ib/II Study Details |
|---|---|
| Study Design | Multicenter, open-label. Phase Ib used a 3+3 dose escalation design [1]. |
| Patient Population | Men with metastatic castration-resistant prostate cancer (mCRPC) progressive after (\geq)1 androgen receptor-targeting agent [1]. |
| Dosing | Phase Ib: Escalating daily oral doses from 4.5 mg to 81 mg [1]. Phase II: 63 mg oral daily dose [1]. | | MTD Outcome | MTD was not reached within the investigated dose range [1] [2]. | | Recommended Phase II Dose (RP2D) | 63 mg per day [1] [2]. | | Most Common Adverse Events (AEs) at 63 mg | Predominantly Grade 1-2. Most common AEs (>10% frequency) not specified in detail, but Grade (\geq)3 events included [1]:
For researchers designing similar trials, here is a detailed breakdown of the Phase Ib methodology.
Phase Ib Dose Escalation Protocol [1]:
Sabizabulin's favorable clinical safety profile, particularly the lack of neurotoxicity and neutropenia, is supported by its unique mechanism and preclinical data.
The study diagram below illustrates the Phase Ib trial design and this compound's mechanism of action.
While both sabizabulin and taxanes target tubulin, their binding sites and subsequent effects on microtubules are fundamentally different, as illustrated below.
This fundamental difference in mechanism contributes to this compound's ability to overcome taxane resistance and its distinct toxicity profile [1] [2].
The table below summarizes the comparative data on efficacy and toxicity from key studies.
| Feature | This compound | Taxanes (Paclitaxel/Docetaxel) |
|---|---|---|
| Molecular Target | Colchicine-binding site on β-tubulin; also binds and cross-links α-tubulin [2]. | Taxane-binding site on β-tubulin [1]. |
| Effect on Microtubules | Destabilizer; inhibits polymerization [1] [2]. | Stabilizer; prevents depolymerization [1]. |
| Oral Bioavailability | Yes [1] [3] [2]. | No (requires intravenous infusion) [1]. |
| Overcomes P-gp Mediated Resistance | Yes (not a P-gp substrate) [1]. | Limited (is a P-gp substrate) [1]. |
| Key Efficacy Data (Preclinical - Breast Cancer) | Suppresses HER2+ tumor growth and lung metastasis; comparable to paclitaxel in xenograft and PDX models [1] [3]. | Standard of care for HER2+ and other breast cancers; efficacy can be limited by resistance [1] [4]. |
| Key Efficacy Data (Clinical - mCRPC) | Phase 1b/2: 20.7% ORR; median rPFS ~11.4 months in men post-AR-targeting therapy [2] [5] [6]. | Established efficacy; used in mCRPC and earlier disease stages [7]. |
| Common Adverse Events (Grade 1-2) | Diarrhea, fatigue, elevated liver enzymes (ALT/AST) [2] [5]. | Neurotoxicity, hematological toxicity (neutropenia) [1] [2]. |
| Notable Toxicities (Grade ≥3) | Diarrhea (7.4%), fatigue (5.6%) [2]. | Dose-limiting neurotoxicity and hematopoietic toxicity [1]. |
| Neurotoxicity | Not observed in clinical trials to date [2] [5] [6]. | A common and dose-limiting toxicity [1] [2]. |
| Neutropenia | Not observed in clinical trials to date [2] [5]. | A common toxicity, may require G-CSF support [2]. |
Supporting data for the comparison above comes from specific experimental models and clinical trial designs.
Sabizabulin and ARTAs work through fundamentally distinct mechanisms to combat prostate cancer, particularly in the castration-resistant (CRPC) setting.
| Feature | This compound | Androgen Receptor Targeting Agents (ARTAs) |
|---|---|---|
| Molecular Target | α and β tubulin subunits (microtubules) [1] | Androgen Receptor (AR) pathway [2] [3] |
| Binding Site | Colchicine-binding site on β-tubulin and a unique site on α-tubulin [1] | Ligand-Binding Domain (LBD) of the AR (e.g., Enzalutamide, Apalutamide, Darolutamide) or steroid synthesis enzymes (e.g., Abiraterone) [2] [3] |
| Primary Mechanism | Cytoskeleton disruption; inhibits microtubule polymerization, causes mitotic arrest and apoptosis [1] [4] | Inhibits AR signaling; blocks receptor activation, nuclear translocation, DNA binding, and co-activator recruitment [2] [3] |
| Key Differentiator | Targets cell division machinery; activity is independent of AR pathway status [1] | Directly targets the hormone-driven pathway that prostate cancer cells depend on [2] |
This fundamental difference is the reason this compound shows potential in overcoming resistance to ARTAs. The following diagram illustrates these distinct pathways.
The distinct mechanisms of action translate into different clinical profiles, especially regarding safety and ability to overcome resistance.
| Category | This compound | Androgen Receptor Targeting Agents (ARTAs) |
|---|---|---|
| Key Resistance Mechanisms Overcome | AR splice variants (e.g., AR-V7), taxane resistance, multidrug resistance proteins (P-gp) [1] [4] | Limited efficacy against AR alterations; cross-resistance between different ARTAs is common [2] [3] |
| Common Adverse Events (Grade ≥3) | Diarrhea (7.4%), Fatigue (5.6%), elevated liver enzymes [1] | Varies by drug; includes fatigue, rash, hypertension, seizure risk (enzalutamide), cardiovascular toxicity [3] |
| Notable Absent Toxicities | No significant neurotoxicity or neutropenia observed [1] | CNS side effects (e.g., seizure with enzalutamide) are a concern for some agents [3] |
| Administration | Oral, daily [1] | Oral, daily (dosing frequency varies by agent) [3] |
| Key Clinical Evidence | Phase Ib/II in mCRPC: 20.7% ORR, 29.2% PSA decline, median rPFS 11.4 months [1] | Landmark trials show prolonged survival in mCRPC, mHSPC, and nmCRPC [2] [3] |
| Development Status | Phase III ongoing (VERACITY trial) [1] | Standard of care (Abiraterone, Enzalutamide, Apalutamide, Darolutamide are FDA-approved) [3] |
The preliminary efficacy of this compound is based on a phase Ib/II clinical trial (NCT03752099) in men with metastatic castration-resistant prostate cancer (mCRPC) who had previously progressed on at least one ARTA [1]. The trial design was as follows:
Preclinical studies provide the rationale for this compound's ability to overcome ARTA resistance. It has shown activity in prostate cancer models with AR splice mutations (like AR-V7) and against cells with acquired resistance to novel ARTAs [1].
For researchers and drug development professionals, the comparison highlights a clear strategic value for this compound:
The ongoing Phase III VERACITY trial will be critical in validating these preliminary efficacy and safety findings, potentially positioning this compound as a valuable later-line therapy in the mCRPC treatment sequence.
| Feature | This compound (VERU-111) | Paclitaxel |
|---|---|---|
| Drug Class | Colchicine Binding Site Inhibitor (CBSI) [1] [2] | Taxane-site binder [1] [3] |
| Mechanism of Action | Microtubule-destabilizing agent; inhibits tubulin polymerization [1] [3] | Microtubule-stabilizing agent; stabilizes polymerized microtubules [1] [3] |
| Primary Target | Colchicine-binding site on β-tubulin [1] | Taxol-binding site on β-tubulin [1] |
| Oral Bioavailability | Yes (orally bioavailable) [1] [2] [3] | No (requires intravenous infusion) [1] [3] |
| Efficacy in HER2+ Models | Inhibits tumor growth and metastasis in cell lines (BT474, SKBR3) and a HER2+ PDX model (HCI-12); comparable to paclitaxel [1] [3] | Standard of care; suppresses HER2+ xenograft growth and inhibits lung metastasis in PDX models [1] [3] |
| Action in Taxane-Resistance | Overcomes P-gp-mediated taxane resistance [1] [2] [3] | Susceptible to P-gp-mediated resistance [1] [3] |
| Key Toxicity Findings | Does not induce peripheral neuropathy at efficacious doses in pre-clinical and early clinical studies [1] | Dose-limiting neurotoxicity and hematopoietic toxicity are common [1] [4] |
| Synergy with Lapatinib | Synergistic with lapatinib in HER2+ tumor cells (including lapatinib-resistant line) [1] [3] | Not synergistic with lapatinib in the same study [1] [3] |
The following methodologies are based on the 2022 study by Li et al., which provides a direct comparison of this compound and Paclitaxel in HER2+ breast cancer models [1] [3].
The diagram below illustrates the logical workflow of these key experiments.
The table below summarizes the core profile of this compound based on its phase Ib/II clinical trial.
| Attribute | Details for this compound |
|---|---|
| Drug Class | Oral cytoskeleton disruptor [1] |
| Molecular Target | Colchicine binding site on β-tubulin; also binds α-tubulin, causing cross-linking [1] |
| Primary Mechanism | Inhibits microtubule formation, induces depolymerization, disrupts cytoskeleton, and represses transcription of β-tubulin isoforms [1] |
| Key Preclinical Differentiator | Not a substrate for P-glycoprotein and other multidrug resistance proteins; active in tumors resistant to taxanes and AR-targeting agents [1] |
| Recommended Phase II Dose | 63 mg once daily [1] |
| Common Adverse Events (Grade 1-2) | Gastrointestinal (e.g., diarrhea, nausea) [1] [2] |
| Notable Grade ≥3 Adverse Events | Diarrhea (7.4%), fatigue (5.6%), elevated liver enzymes (ALT/AST 5.6%/3.7%) [1] |
| Key Absent Toxicities | No neurotoxicity or neutropenia observed [1] |
| Preliminary Efficacy (Phase Ib/II) | - Objective Response Rate (RECIST): 20.7% (6 of 29 patients with measurable disease)
This compound belongs to a class of drugs that do not directly target the androgen receptor. The table below compares it with another key non-antiandrogen combination therapy, Cabozantinib + Atezolizumab, based on phase III trial (CONTACT-02) results.
| Attribute | This compound (Phase Ib/II data) | Cabozantinib + Atezolizumab (Phase III data) |
|---|---|---|
| Drug Class/Combination | Oral cytoskeleton disruptor [1] | TKI (Cabozantinib) + PD-L1 inhibitor (Atezolizumab) [3] |
| Primary Mechanism | Microtubule disruption & cytoskeleton breakdown [1] | Inhibition of MET/VEGFR and other kinases + Immune checkpoint blockade [3] |
| Patient Population | mCRPC progressed on ≥1 AR-targeting agent; prior taxane allowed [1] | mCRPC with measurable extrapelvic soft-tissue metastases progressed on 1 ARPI [3] [4] |
| Key Efficacy Metrics | - Median rPFS: 11.4 months [1] | - Median rPFS: 6.3 months vs 4.2 months (control: ARPI switch)
The diagram below illustrates the distinct mechanisms of this compound and the Cabozantinib+Atezolizumab combination within the context of a prostate cancer cell.
This diagram highlights this compound's direct cytotoxic action via microtubule disruption, a mechanism distinct from immunomodulatory or antiangiogenic approaches.
For researchers evaluating these data, understanding the underlying trial designs is critical.
This compound Phase Ib/II Trial (NCT03752099)
CONTACT-02 Phase III Trial (NCT04446117)
The table below summarizes the key efficacy and safety findings for sabizabulin in mCRPC from the combined Phase Ib/II study data [1] [2]:
| Metric | Result |
|---|---|
| Recommended Phase II Dose | 63 mg, taken orally once daily [1] [2] |
| Median rPFS (Kaplan-Meier estimate) | 11.4 months (n=55) [1] [2] |
| Objective Response Rate (ORR) | 20.7% (6 out of 29 patients with measurable disease, including 1 complete and 5 partial responses) [1] [2] |
| Patients with PSA declines ≥50% | 29.2% (14 out of 48 patients) [1] [2] |
| Common Adverse Events (AEs) at 63 mg | Predominantly Grade 1-2 (mild to moderate) [1] [2] |
| Most Common Grade ≥3 AEs | Diarrhea (7.4%), Fatigue (5.6%), ALT elevation (5.6%), AST elevation (3.7%) [1] [2] |
| Absence of Notable Toxicities | No observed neurotoxicity or neutropenia [1] [2] |
The data presented above was generated through a specific clinical trial design. Here is a detailed breakdown of the experimental protocol.
This compound has a unique mechanism of action that differentiates it from other microtubule inhibitors. The following diagram illustrates how it targets cancer cells.
The key mechanistic insights are [2] [3]:
This compound is being investigated for use in a specific treatment sequence for mCRPC.
When interpreting these results for drug development and research purposes, please consider:
The primary efficacy data for sabizabulin comes from a Phase Ib/II clinical trial involving men with metastatic castration-resistant prostate cancer (mCRPC) whose disease had progressed after treatment with at least one androgen receptor-targeting agent [1] [2]. The results for patients with measurable disease are summarized below.
| Patient Cohort | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Radiographic Progression-Free Survival (rPFS) |
|---|---|---|---|---|
| Patients with measurable disease (Phase Ib/II, combined) | 20.7% (6 of 29 patients) [1] | 1 patient [1] | 5 patients [1] | — |
| Patients receiving ≥63 mg (n=55) | — | — | — | 11.4 months (median) [1] [2] |
| Phase II evaluable patients (n=26) | 23.1% [3] | — | — | — |
This cytotoxic and cytostatic anticancer activity was also supported by the observation that 29.2% (14 of 48) of patients achieved prostate-specific antigen (PSA) declines [1]. Durable responses lasting more than 2.75 years were noted [1].
The data presented above was generated from a multicenter, open-label Phase Ib/II study (NCT03752099) [1]. Here is a detailed breakdown of the experimental protocol:
| Treatment / Agent | Typical Median rPFS in Similar mCRPC Setting (months) | Common Grade ≥3 Toxicities |
|---|---|---|
| This compound (Phase Ib/II) | 11.4 [1] [2] | Diarrhea, fatigue [1] |
| Docetaxel (Chemotherapy) | ~3-4 [2] | Neutropenia, febrile neutropenia, neuropathy [1] |
| 2nd Line Androgen Receptor-Targeting Agent | ~3-4 [2] | Generally minimal myelosuppression [1] |
This compound is a novel oral agent that disrupts the cancer cell's cytoskeleton, but its mechanism differs significantly from taxanes like docetaxel. The diagram below illustrates these key differences.
This unique mechanism may allow this compound to overcome resistance to taxanes and other agents [1] [5]. Its oral bioavailability also offers a potential advantage over intravenous chemotherapies [5].
| Attribute | Description |
|---|---|
| Molecular Target | Tubulin (binds colchicine site on β-tubulin and novel site on α-tubulin) [1] [2]. |
| Primary Mechanism | Inhibits tubulin polymerization, causes microtubule depolymerization, disrupts cytoskeleton [3] [1]. |
| Key Differentiator | Not a substrate for P-glycoprotein (P-gp) drug efflux pump, can overcome P-gp mediated taxane resistance [4] [5] [1]. |
| Administration | Oral bioavailability [4] [3] [5]. |
The following table provides a direct, data-driven comparison between this compound and taxanes based on preclinical and clinical evidence.
| Feature | This compound (VERU-111) | Taxanes (e.g., Paclitaxel, Docetaxel) |
|---|---|---|
| Binding Site | Colchicine-binding site on β-tubulin [4] [5]. | Taxane-binding site on β-tubulin [5]. |
| Effect on Microtubules | Destabilizes (inhibits polymerization) [3] [5]. | Stabilizes (prevents depolymerization) [5]. |
| Oral Bioavailability | Yes [4] [3] [5]. | No (requires IV infusion) [5]. |
| P-gp Substrate | No (overcomes P-gp mediated resistance) [4] [5] [1]. | Yes (susceptible to P-gp mediated resistance) [5]. |
| Key Preclinical Efficacy | Low nanomolar IC50 in HER2+ breast cancer cells; inhibits growth in TNBC, HER2+ breast cancer, and prostate cancer xenograft/PDX models; suppresses metastasis [4] [5]. | Established efficacy in multiple cancers, but resistance can develop [5]. |
| Common Clinical Toxicities | Predominantly Grade 1-2 diarrhea, fatigue, nausea; no significant neutropenia or neurotoxicity observed in clinical trials [3] [6] [7]. | Dose-limiting neurotoxicity and neutropenia (common) [4] [5]. |
Supporting experimental data and detailed methodologies are crucial for evaluating this compound.
The diagram below illustrates this compound's unique mechanism and how it overcomes a key taxane resistance pathway.
Sabizabulin has a unique mechanism and profile compared to other microtubule disruptors. The table below summarizes its core characteristics.
| Feature | Description |
|---|---|
| Chemical Name | This compound (also known as VERU-111, ABI-231) [1] |
| Class | Oral, dual α and β tubulin inhibitor [1] |
| Primary Binding Site | Colchicine-binding site on β-tubulin, with additional hydrogen bonding to a unique site on α-tubulin [2] [3] |
| Key Mechanism | Disrupts the cytoskeleton by inhibiting microtubule formation and inducing depolymerization, causing cell cycle arrest at G2/M phase and apoptosis [2] [3] [4] |
| Key Differentiator | Orally bioavailable; not a substrate for P-glycoprotein (P-gp), potentially overcoming taxane resistance; favorable toxicity profile with no observed neurotoxicity or neutropenia in clinical trials [2] [3] |
This mechanism disrupts critical cellular processes, as illustrated in the following pathway:
This compound shows low nanomolar potency against a broad range of cancer cell lines [1]. The table below summarizes its activity.
| Cancer Type | Cell Line | IC₅₀ (nM) | Experimental Protocol |
|---|---|---|---|
| Prostate Cancer | PC-3 | 3.7 [1] | SRB Assay: Cells treated for 48 hours [1]. |
| Prostate Cancer | LNCaP | 2.8 [1] | SRB Assay: Cells treated for 48 hours [1]. |
| Melanoma | A-375 | 3.2 - 10.4 [1] | MTS/SRB Assay: Cells treated for 48-72 hours [1]. |
| Breast Cancer (HER2+) | SK-BR-3 | 13.3 [1] | MTS Assay: Cells treated for 72 hours [1]. |
| Breast Cancer (TNBC) | MDA-MB-231 | 8.2 [1] | MTS Assay: Cells treated for 72 hours [1]. |
| Pancreatic Cancer | Panc-1 | 11.8 (48h) [1] | Unspecified Cell Proliferation Assay [1]. |
Beyond cell cultures, this compound has demonstrated efficacy in more complex models.
To ensure experimental reproducibility, below are the core methodologies used in the cited research.
This compound belongs to a broader class of Microtubule Targeting Agents (MTAs). The table below contextualizes its position.
| Agent (Example) | Binding Site | Effect on Microtubules | Route of Administration | Key Clinical Limitations |
|---|---|---|---|---|
| This compound | Colchicine [2] [3] | Destabilizer (Inhibits polymerization) [2] [3] | Oral [2] [3] | Under investigation; different toxicity profile (e.g., diarrhea) [2] |
| Paclitaxel | Taxane [5] | Stabilizer (Prevents depolymerization) [5] | Intravenous (IV) [3] | Neurotoxicity, neutropenia, P-gp mediated resistance [3] [5] |
| Vinblastine | Vinca [5] | Destabilizer (Inhibits polymerization) [5] | IV [5] | Neurotoxicity, myelosuppression [5] |
| Combretastatin A-4 | Colchicine [5] | Destabilizer (Inhibits polymerization) [5] | IV (as phosphate prodrug) [5] | Cardiotoxicity (e.g., ZD6126, ABT-751) [4] |
This compound's microtubule-disrupting activity has shown potential in non-oncological diseases. It possesses dual anti-inflammatory and host-mediated antiviral properties. A Phase 3 clinical trial in hospitalized COVID-19 patients at high risk for ARDS demonstrated that this compound treatment resulted in a 51.6% relative reduction in deaths by Day 60 compared to placebo [6]. Based on this, the FDA has agreed on a new Phase 3 trial design to evaluate this compound for a broader indication of hospitalized adult patients with any type of viral ARDS [6].
The available data from peer-reviewed and company communications suggest this compound is a promising oral tubulin inhibitor with a distinct efficacy and safety profile. Its activity across multiple cancer types and potential application in viral ARDS make it a compelling candidate for further clinical development.
| Trial Aspect | Details and Findings |
|---|---|
| Trial Identifier | NCT03752099 [1] |
| Patient Population | Men with mCRPC progressing after ≥1 androgen receptor-targeting agent; prior taxane chemotherapy allowed in Phase 1b but not Phase 2 [1] [2]. |
| Recommended Phase 2 Dose | 63 mg administered orally once per day [1] [3] [4]. |
| Primary Efficacy Findings | • Objective Response Rate (RECIST 1.1): 20.7% (6 of 29 pts with measurable disease; 1 complete, 5 partial) [1] [3]. • PSA Declines: 29.2% (14 of 48 pts) [1]. • Radiographic PFS (median): 11.4 months (Kaplan-Meier estimate, n=55) [1]. | | Key Safety Findings | Most common AEs were Grade 1-2 (diarrhea, fatigue). Notable for the absence of neutropenia and neurotoxicity [1] [2] [4]. |
Understanding sabizabulin's unique mechanism and the design of its clinical trials is key for researchers.
This compound is a novel, oral cytoskeleton disruptor that targets microtubules. Its mechanism is distinct from taxanes [1]:
The following diagram illustrates this unique mechanism and its cellular consequences.
The design of the Phase 1b/2 trial provides a template for evaluating this compound in metastatic cancer [1]:
This compound's profile differs significantly from other microtubule inhibitors and it is being positioned in a specific treatment landscape.
Comparison with Taxane Chemotherapy: While both this compound and taxanes (e.g., paclitaxel, docetaxel) target microtubules, their binding sites and effects are different. Preclinical and clinical data suggest this compound offers key potential advantages [6] [7] [4]:
Comparison with Other Androgen Receptor-Targeting Agents: The Phase 3 VERACITY trial (NCT04844749) is directly comparing this compound against an alternative androgen receptor-targeting agent (e.g., abiraterone, enzalutamide) in men with mCRPC who have failed one prior AR-targeted therapy. The primary endpoint of this study is radiographic PFS [1] [3] [4].
The development of this compound extends beyond prostate cancer, exploring its potential in other malignancies.
For researchers and drug development professionals, tracking the following sources will be crucial for obtaining the most current data:
The key efficacy and safety data for this compound are summarized from a Phase Ib/II clinical trial (NCT03752099) in men with mCRPC who had progressed on at least one androgen receptor (AR)-targeting agent [1] [2] [3].
Table 1: Key Efficacy Outcomes from the Phase Ib/II Trial
| Outcome Measure | Result | Patient Population & Notes |
|---|---|---|
| Objective Response Rate (ORR) | 20.7% (6 of 29 patients) | Patients with measurable disease. Comprised 1 complete response (CR) and 5 partial responses (PR) [1]. |
| PSA Decline (≥50%) | 2 of 10 patients | Data from a subset of 10 patients in Phase Ib with ≥4 cycles [2]. |
| Any PSA Decline | 29.2% (14 of 48 patients) | Combined Phase Ib/II data [1]. |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months | Kaplan-Meier estimate (n=55) [1]. Other reports indicate a range of 9-12 months [3]. |
| Durable Response | >2.75 years | Longest observed ongoing response [1]. |
Table 2: Safety and Tolerability Profile (63 mg daily dose)
| Category | Details |
|---|---|
| Most Common Adverse Events (AEs) | Diarrhea, fatigue, and elevated ALT/AST. These were predominantly Grade 1 or 2 in severity [1] [3]. |
| Grade ≥3 AEs | Diarrhea (7.4%), fatigue (5.6%), elevated ALT (5.6%), elevated AST (3.7%) [1]. |
| Notably Absent Toxicities | No clinically relevant neurotoxicity or neutropenia was reported, which are common dose-limiting toxicities associated with taxane chemotherapy [1] [2] [3]. |
The following outlines the key methodologies from the foundational Phase Ib/II study [1] [4].
1. Study Design and Objectives
2. Patient Population
3. Dosing and Treatment Schedule
4. Efficacy and Safety Assessments
This compound has a unique dual-targeting mechanism that differentiates it from other microtubule inhibitors.
This mechanism translates into a specific clinical development pathway aimed at addressing key unmet needs in mCRPC treatment.
This compound occupies a unique potential niche in the mCRPC treatment landscape.
Compared to AR-Targeting Agents: this compound's mechanism is entirely non-hormonal, targeting the cytoskeleton instead of the androgen receptor pathway [3]. This makes it a promising option for tumors that have developed resistance to AR-targeting agents like enzalutamide and abiraterone [1]. Its oral administration is a shared convenience.
Compared to Taxane Chemotherapy: As an oral agent, this compound offers a significant convenience advantage over intravenous docetaxel [3]. Preclinically, it remains active in taxane-resistant models, in part because it is not a substrate for the P-glycoprotein efflux pump, a common resistance mechanism [1] [5]. Most notably, its safety profile is distinct, lacking the significant neurotoxicity and neutropenia that are characteristic of taxanes [1] [3].
The development of this compound in prostate cancer is dynamic. While one highly authoritative drug database (Springer AdisInsight) categorizes it as "Discontinued" for prostate cancer as of April 2025 [6], other sources from 2022 and the clinical trial registry indicate ongoing activity.
Phase III VERACITY Trial: This pivotal trial (NCT04844749) is actively comparing this compound (32 mg) against an alternative AR-targeting agent in men with mCRPC who have progressed on one prior AR-targeting therapy [1] [7] [3]. The primary endpoint is radiographic PFS. This trial will provide the definitive data needed to evaluate this compound's efficacy relative to standard of care.
Regulatory Status: this compound remains an investigational drug and has not yet received approval for prostate cancer [5].